Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO3S/c1-6-17-13(16)10-8(4)9(5)18-12(10)14-11(15)7(2)3/h7H,6H2,1-5H3,(H,14,15) |
InChI Key |
WNEOLZRWRJVFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)C |
Origin of Product |
United States |
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